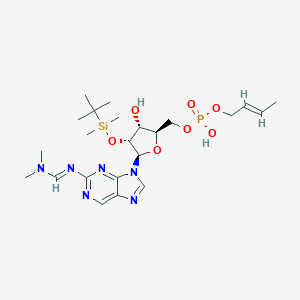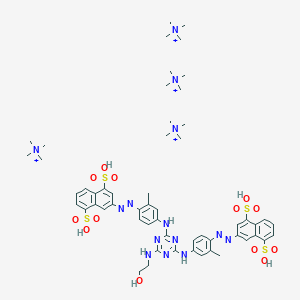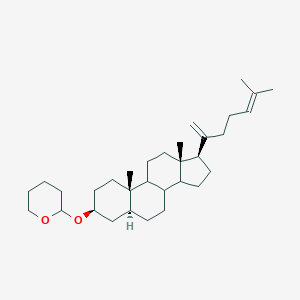![molecular formula C16H24N6O5 B237388 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate CAS No. 125780-95-2](/img/structure/B237388.png)
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate, commonly known as AZT, is a potent antiviral drug that has been widely used in the treatment of HIV/AIDS. AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987 and has since been used in combination with other antiretroviral drugs to improve the efficacy of HIV treatment.
作用機序
AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT is incorporated into the growing viral DNA chain, causing premature termination of the chain and inhibition of viral replication. AZT is more effective against HIV than other retroviruses because it is preferentially incorporated into the viral DNA rather than the host DNA.
Biochemical and Physiological Effects:
AZT has several biochemical and physiological effects, including inhibition of viral replication, reduction of viral load, and improvement of immune function. AZT has been shown to reduce the incidence of opportunistic infections and delay the progression of HIV to AIDS. However, AZT can also have adverse effects, such as bone marrow suppression, anemia, and neuropathy.
実験室実験の利点と制限
AZT has several advantages for lab experiments, including its well-characterized mechanism of action, its potency against HIV, and its availability as a commercial drug. However, AZT also has several limitations, such as its potential toxicity, its narrow therapeutic window, and the development of drug resistance.
将来の方向性
There are several future directions for the research and development of AZT and related compounds. These include the development of more potent and less toxic analogues, the investigation of new targets for antiviral therapy, and the development of combination therapies to overcome drug resistance. In addition, AZT and related compounds may have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders.
合成法
The synthesis of AZT involves several steps, including the protection of the 3'- and 5'-hydroxyl groups of thymidine, the conversion of the 5'-hydroxyl group to an azide group, and the coupling of the protected thymidine derivative with the protected amino acid derivative. The final step involves the removal of the protecting groups to yield AZT. The synthesis of AZT has been extensively studied and optimized, and several methods have been developed to improve the yield and purity of the final product.
科学的研究の応用
AZT has been extensively studied for its antiviral activity against HIV, and its mechanism of action has been well characterized. AZT has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C. In addition, AZT has been investigated for its potential use in the prevention of mother-to-child transmission of HIV.
特性
CAS番号 |
125780-95-2 |
|---|---|
製品名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate |
分子式 |
C16H24N6O5 |
分子量 |
380.4 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C16H24N6O5/c1-4-8(2)13(17)15(24)26-7-11-10(20-21-18)5-12(27-11)22-6-9(3)14(23)19-16(22)25/h6,8,10-13H,4-5,7,17H2,1-3H3,(H,19,23,25)/t8-,10-,11+,12+,13-/m0/s1 |
InChIキー |
QUANSGVUESEHKX-FXAPSIEYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
SMILES |
CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
正規SMILES |
CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
同義語 |
5'-isoleucyl 3'-azido-3'-deoxythymidine IAZT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)

![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)


![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)
![3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B237346.png)


![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)